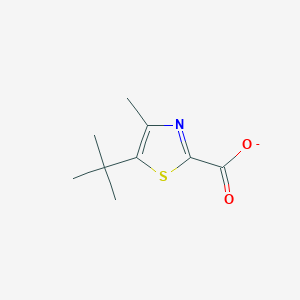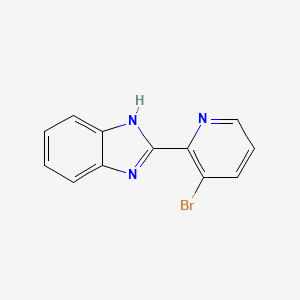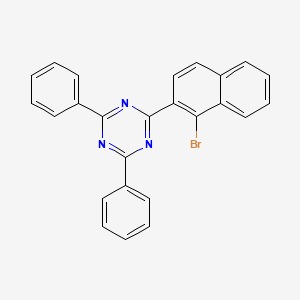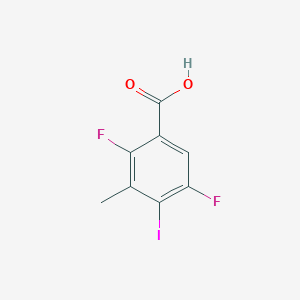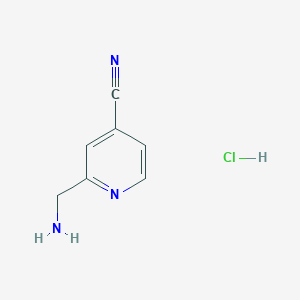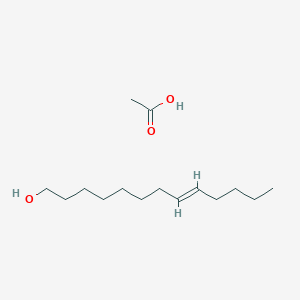
8-Tridecen-1-ol, acetate, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Tridecen-1-ol, acetate, (E)- is an organic compound with the molecular formula C15H28O2. It is an ester formed from 8-Tridecen-1-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tridecen-1-ol, acetate, (E)- typically involves the esterification of 8-Tridecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 8-Tridecen-1-ol, acetate, (E)- may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
8-Tridecen-1-ol, acetate, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-Tridecenal or 8-Tridecenoic acid.
Reduction: Formation of 8-Tridecen-1-ol.
Substitution: Formation of various substituted esters or alcohols.
科学的研究の応用
8-Tridecen-1-ol, acetate, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and pheromonal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 8-Tridecen-1-ol, acetate, (E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s pheromonal properties are linked to its interaction with olfactory receptors in insects.
類似化合物との比較
Similar Compounds
(Z)-8-Tridecen-1-ol, acetate: An isomer with a different configuration around the double bond.
E-9-Methyl-8-tridecen-2-ol, acetate: A similar compound with a methyl group at a different position.
Uniqueness
8-Tridecen-1-ol, acetate, (E)- is unique due to its specific configuration and the resulting biological activities. Its distinct structure allows it to interact differently with molecular targets compared to its isomers and analogs.
特性
分子式 |
C15H30O3 |
|---|---|
分子量 |
258.40 g/mol |
IUPAC名 |
acetic acid;(E)-tridec-8-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h5-6,14H,2-4,7-13H2,1H3;1H3,(H,3,4)/b6-5+; |
InChIキー |
BYPIFPVVLOVDDO-IPZCTEOASA-N |
異性体SMILES |
CCCC/C=C/CCCCCCCO.CC(=O)O |
正規SMILES |
CCCCC=CCCCCCCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


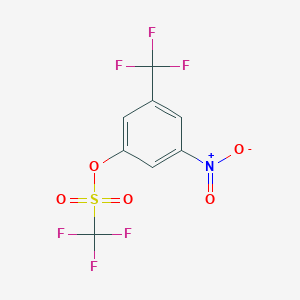
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
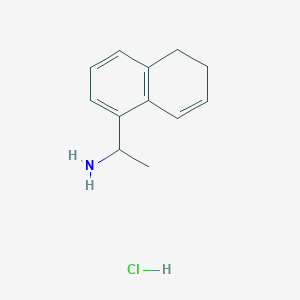
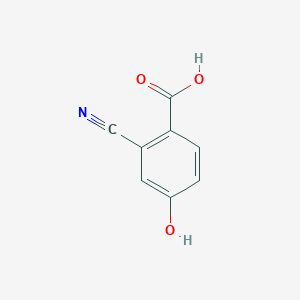
![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
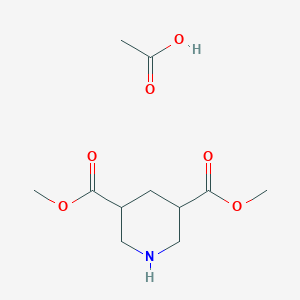
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
